molecular formula C14H15BrN2O B2526648 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1081145-06-3

2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2526648
CAS No.: 1081145-06-3
M. Wt: 307.191
InChI Key: IUXSXFFCHPEVDW-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a pyrrolidine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Ethanone Intermediate: The brominated indole is then reacted with an appropriate acylating agent, such as acetyl chloride, to form the ethanone intermediate.

    Introduction of Pyrrolidine Ring: The final step involves the reaction of the ethanone intermediate with pyrrolidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and pyrrolidine ring may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the bromine atom, which may result in different biological activities.

    2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

    2-(6-fluoro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Contains a fluorine atom, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone may confer unique chemical reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interactions with biological targets.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSXFFCHPEVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081145-06-3
Record name 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
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